11-Hexadecyn-1-ol

Descripción

Significance of Long-Chain Alkyne Alcohols in Organic Synthesis and Natural Product Chemistry

Long-chain alkyne alcohols, which are aliphatic compounds containing a lengthy carbon chain, an alkyne, and a hydroxyl group, hold particular importance in several areas of chemical research. Their extended carbon chains impart specific physical properties, such as lipophilicity, which are crucial for their biological activity and their role as precursors in the synthesis of natural products. basicmedicalkey.com Many biologically active molecules, including pheromones and other semiochemicals, are derived from long-chain fatty alcohols and their derivatives. The introduction of an alkyne group into these long chains provides a strategic point for further chemical modification, enabling the synthesis of a variety of complex natural products and their analogs. rsc.org The ability to construct these molecules is essential for studying their biological functions and for developing new applications in areas such as agriculture and medicine.

Overview of the Chemical Landscape of Hexadecenynols and Hexadecynols

Within the family of long-chain alkyne alcohols, those with a sixteen-carbon backbone, known as hexadecynols, and their unsaturated counterparts, hexadecenynols (containing both a double and a triple bond), are of significant interest. These compounds are often key intermediates in the synthesis of insect sex pheromones. For instance, (Z)-11-Hexadecen-1-ol is a critical component of the pheromone blend for the moth Heliothis subflexa. nih.gov Similarly, (Z)-11-Hexadecen-1-ol acetate (B1210297) is a major component of the sex pheromone of the Bertha armyworm, Mamestra configurata. cambridge.org The precise location and stereochemistry of the double and triple bonds in these molecules are crucial for their biological activity, highlighting the need for precise synthetic methods.

Research Context for 11-Hexadecyn-1-ol

This compound is a specific long-chain alkyne alcohol that has garnered attention primarily as a precursor in the synthesis of various insect sex pheromones. jaydevchemicals.com Its chemical structure, featuring a triple bond at the 11th carbon position of a sixteen-carbon chain with a terminal alcohol, makes it an ideal starting material for creating specific unsaturated pheromone components.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30O |

| Molecular Weight | 238.41 g/mol |

| CAS Number | 65686-49-9 |

| Appearance | Clear, colourless to pale yellow liquid |

| IUPAC Name | hexadec-11-yn-1-ol |

| Synonyms | 11-Hexadecin-1-ol, Hexadec-11-yn-1-ol |

Data sourced from multiple references. jaydevchemicals.comnist.govnih.gov

This compound serves as a key intermediate for the production of (E)-11-Hexadecenyl Acetate and (Z)-11-Hexadecenyl Acetate. jaydevchemicals.com These acetates are the major sex pheromones for a variety of agricultural pests, including the Tomato fruit borer (Neoleucinodes elegantalis), the European corn borer (Ostrinia nubilalis), the Eggplant borer (Leucinodes orbonalis), the Fall armyworm (Spodoptera frugiperda), and the Diamondback moth (Plutella xylostella). jaydevchemicals.com The synthesis of these pheromones from this compound allows for the development of pheromone-based pest management strategies, such as mating disruption and mass trapping.

The conversion of the alkyne in this compound to a Z (cis) or E (trans) double bond is a critical step in the synthesis of these pheromones. The stereochemistry of the resulting alkene is paramount to its biological activity. For example, (Z)-11-Hexadecen-1-ol has been identified as a behavioral modifying chemical in the pheromone gland of the female Heliothis zea. cambridge.org

The synthesis of related compounds, such as (Z)-11-hexadecen-1-ol, often involves multi-step processes. tandfonline.com The development of efficient and stereoselective synthetic routes to these long-chain unsaturated alcohols is an active area of research in organic chemistry.

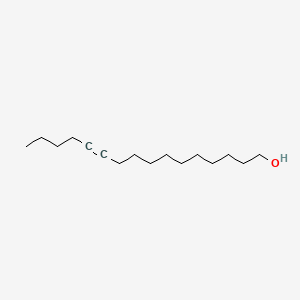

Structure

3D Structure

Propiedades

IUPAC Name |

hexadec-11-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKFTYJCIEEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215907 | |

| Record name | 11-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-49-9 | |

| Record name | 11-Hexadecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 11 Hexadecyn 1 Ol

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis of 11-hexadecyn-1-ol reveals several potential disconnection points, leading to a variety of accessible starting materials. A logical disconnection is at the C-C bond adjacent to the alkyne, suggesting a coupling reaction between a C10 and a C6 fragment.

A primary retrosynthetic approach involves disconnecting the molecule into two key building blocks: a 10-carbon electrophile and a 6-carbon nucleophile derived from an alkyne. This strategy forms the basis of many alkylation-based syntheses. The key building blocks for this approach are typically:

An ω-functionalized 10-carbon chain, such as 1,10-decanediol (B1670011) or 10-bromo-1-decanol. The hydroxyl group is often protected during the coupling reaction.

A 6-carbon fragment containing a terminal alkyne, such as 1-hexyne (B1330390).

An alternative retrosynthesis involves the modification of a pre-existing 16-carbon backbone. For instance, starting from a C16 alkene or a C16 carboxylic acid and introducing the alkyne functionality through a series of reactions. This approach is central to reduction-based and other functional group interconversion strategies.

Alkylation-Based Synthetic Approaches

Alkylation reactions are a cornerstone in the synthesis of this compound, providing a direct method for constructing the C16 carbon skeleton. These methods typically involve the formation of a new carbon-carbon bond by reacting an acetylide anion with an alkyl halide.

A prevalent method for synthesizing this compound involves the alkylation of a lithium acetylide with a long-chain alkyl halide. This approach often utilizes a protected ω-haloalcohol to prevent unwanted side reactions.

One common strategy begins with the protection of one of the hydroxyl groups of a symmetrical diol, such as 1,10-decanediol. The remaining free hydroxyl group is then converted into a good leaving group, typically a mesylate or a halide. This monofunctionalized diol is then reacted with a lithium salt of a terminal alkyne. For example, the lithium salt of 1-hexyne can be used to displace the leaving group, forming the carbon skeleton of the target molecule. The protecting group is subsequently removed to yield this compound. cdnsciencepub.com

In a specific example, 10-bromo-1-decanol can be protected as a tetrahydropyranyl (THP) ether. The resulting compound, 10-bromo-1-(tetrahydropyran-2-yloxy)decane, is then coupled with 1-hexyne using lithium metal in a mixture of liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) to form the C16 backbone. quickcompany.in Subsequent removal of the THP protecting group yields this compound. quickcompany.in The use of lithium acetylide-ethylenediamine complex in dimethyl sulfoxide (B87167) (DMSO) is another effective system for this type of alkylation. google.comrsc.org

| Starting Material | Reagents | Intermediate | Yield | Reference |

| 1,10-decanediol | 1. Trityl chloride, 2. Mesyl chloride, 3. Lithioacetylide | Polymer-bound 11-dodecyn-1-ol | Not specified | cdnsciencepub.com |

| 10-bromo-1-decanol | 1. Dihydropyran, H+, 2. 1-hexyne, Li, liq. NH3/THF | 10-(tetrahydropyran-2-yloxy)hexadeca-5-yne | Not specified | quickcompany.in |

| 6-chloro-1-hexanol | 1. Dihydropyran, H+, 2. Lithium acetylide-ethylenediamine complex | 2-(7-octynyloxy)tetrahydropyran | Not specified | google.com |

This table summarizes various lithium acetylide alkylation strategies for the synthesis of this compound and related compounds.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide another powerful tool for the synthesis of internal alkynes like the precursor to this compound. However, for the direct synthesis of terminal alkynes, other coupling strategies are often employed.

A solid-phase synthesis approach has been developed for the preparation of this compound. cdnsciencepub.com In this method, 1,10-decanediol is attached to a polymer support via a trityl ether linkage. The remaining hydroxyl group is converted to a mesylate, which is then displaced by lithioacetylide to give a polymer-bound terminal alkyne. This intermediate can be further alkylated and then cleaved from the polymer support to yield the desired product. cdnsciencepub.com

Another approach involves the coupling of a Grignard reagent with a halogenated compound. While not as common for this specific target, Grignard reagents can be used to form C-C bonds in the synthesis of related long-chain alcohols. ontosight.ai

Reduction-Based Synthetic Routes

Reduction-based methods offer an alternative pathway to this compound, often starting from more oxidized precursors such as carboxylic acids or their derivatives. These routes can be advantageous when the starting materials are readily available or when specific stereochemistry is desired in subsequent steps.

The synthesis of this compound can be achieved through the reduction of 11-hexadecynoic acid or its esters. ontosight.ai The carboxylic acid can be prepared by various methods, including the carboxylation of a suitable organometallic reagent. Once the acid is obtained, it can be reduced to the corresponding alcohol using a variety of reducing agents.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). These reagents are powerful enough to reduce carboxylic acids to primary alcohols in high yield. The choice of reducing agent can be critical to avoid the reduction of the alkyne functionality.

| Precursor | Reducing Agent | Product | Reference |

| 11-Hexadecynoic acid | LiAlH₄ or BH₃ | This compound | ontosight.ai |

This table illustrates the reduction of a hexadecynoic acid derivative to this compound.

While the synthesis of this compound itself does not involve stereochemistry at the alkyne, this compound is a crucial intermediate in the synthesis of stereochemically pure alkenols, such as (Z)-11-hexadecen-1-ol, a known insect pheromone. pherobase.comtandfonline.comtandfonline.com The stereoselective reduction of the triple bond in this compound is a critical step in these syntheses.

For the synthesis of the (Z)-alkene, the most common method is catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) or a nickel-boron (P-2) catalyst. These catalysts allow for the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene with high stereoselectivity.

For the synthesis of the (E)-alkene, dissolving metal reductions, such as the Birch reduction (sodium or lithium in liquid ammonia), are typically employed. This method proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans-alkene.

The stereoselective reduction of the alkyne in this compound has been extensively studied. For instance, hydrogenation over supported copper catalysts has been investigated for its stereoselectivity. researchgate.netresearchgate.net Furthermore, polymer-bound internal alkynes have been stereoselectively reduced to cis-alkenes using disiamylborane. cdnsciencepub.com

| Alkyne Precursor | Reduction Method | Product | Stereochemistry | Reference |

| This compound | Catalytic Hydrogenation (Lindlar's catalyst) | (Z)-11-Hexadecen-1-ol | Z (cis) | |

| This compound | Dissolving Metal Reduction (Na/liq. NH₃) | (E)-11-Hexadecen-1-ol | E (trans) | quickcompany.in |

| Polymer-bound internal alkyne | Disiamylborane | cis-alkene | Z (cis) | cdnsciencepub.com |

This table highlights methods for the stereoselective reduction of the alkyne in this compound to form either the (Z) or (E) alkene.

Conversion from Unsaturated Alcohols

A common precursor for the synthesis of this compound is its unsaturated analog, cis-11-Hexadecen-1-ol. The conversion involves the transformation of the double bond into a triple bond.

Preparation from cis-11-Hexadecen-1-ol via Bromination and Dehydrobromination

A well-established method for synthesizing this compound involves a two-step process starting from cis-11-Hexadecen-1-ol: bromination followed by dehydrobromination. chemicalbook.com

In the initial step, cis-11-Hexadecen-1-ol is treated with bromine. chemicalbook.com This reaction proceeds via the electrophilic addition of bromine across the carbon-carbon double bond, resulting in the formation of a dibromoalkane intermediate. The reaction is typically conducted at a controlled temperature, initially cooled to 15°C, and the bromine is added slowly to keep the temperature below 30°C to manage the exothermic nature of the reaction. chemicalbook.com

Following the bromination, the crucial dehydrobromination step is carried out. This elimination reaction removes two molecules of hydrogen bromide from the dibromo intermediate to form the alkyne. A strong base, such as powdered sodium hydroxide (B78521), is used to facilitate this double elimination. chemicalbook.com The reaction mixture often includes a phase transfer catalyst like polyethylene (B3416737) glycol 300. chemicalbook.com The dehydrobromination is a highly exothermic process, with temperatures reaching up to 150°C, and is maintained at approximately 125°C for several hours to ensure completion. chemicalbook.com The final product, this compound, is then isolated and purified, often by Kugelrohr distillation, to yield a clear, colorless liquid. chemicalbook.com This process has been reported to achieve a yield of around 80%. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| cis-11-Hexadecen-1-ol | 1. Bromine (Br₂) 2. Sodium hydroxide (NaOH), Polyethylene glycol 300 | Bromination: <30°C Dehydrobromination: 125-150°C, 2.5 hours | This compound | 80% | chemicalbook.com |

Chemoenzymatic and Biocatalytic Synthesis Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained traction for their selectivity and milder reaction conditions. researchgate.netnih.gov These approaches leverage enzymes to perform specific chemical transformations.

Terminal Hydroxylation of Unsaturated Hydrocarbon Substrates

Biocatalytic terminal hydroxylation presents an alternative route for synthesizing long-chain alcohols. google.comjustia.com This method involves the use of enzymes, such as cytochrome P450 monooxygenases (from the CYP52 and CYP153 families) or non-heme diiron alkane monooxygenases, which can selectively hydroxylate the terminal carbon of a hydrocarbon substrate. google.comjustia.com This approach allows for the production of terminally hydroxylated alkenes and alkynes from unsaturated hydrocarbon substrates. google.com The process involves incubating the substrate with the enzyme, which catalyzes the introduction of a hydroxyl group at the end of the carbon chain. justia.com This strategy is particularly valuable in the synthesis of insect pheromones and related compounds. justia.com

Enzymatic Derivatization Strategies

Enzymatic derivatization can be employed in the analysis and synthesis of complex molecules. For instance, in the context of analyzing related compounds, derivatization is used to modify functional groups to make them more suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). ncsu.edunih.gov A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts alcohols into their trimethylsilyl (B98337) (TMS) ethers. ncsu.edunih.gov This increases their volatility and thermal stability. While primarily an analytical tool, the principles of enzymatic selectivity can be applied to synthetic strategies, for example, in the selective acylation or deacylation of alcohol precursors to achieve specific target molecules. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

In the bromination-dehydrobromination sequence, precise temperature control during bromine addition is crucial to prevent side reactions. chemicalbook.com During the dehydrobromination step, vigorous stirring is necessary to manage the exotherm and ensure efficient reaction between the reagents. chemicalbook.com The purification method, such as Kugelrohr distillation, is also a key factor in obtaining a high-purity product. chemicalbook.com

For related synthetic transformations, such as the oxidation of alcohols to aldehydes, optimization involves the careful selection of reagents and catalysts. For example, the oxidation of (Z)-11-hexadecenol to (Z)-11-hexadecenal can be achieved with high conversion and selectivity using a TEMPO/sodium hypochlorite (B82951) system in a biphasic toluene/water mixture with a phase transfer catalyst. chemicalbook.com The reaction progress is monitored, and the pH is adjusted to maintain optimal conditions. chemicalbook.com

| Reaction Type | Parameter for Optimization | Typical Conditions/Findings | Reference |

|---|---|---|---|

| Bromination of Alkenes | Temperature | Maintain below 30°C to minimize side reactions. | chemicalbook.com |

| Dehydrobromination | Temperature and Stirring | Vigorous stirring to control exotherm, maintain at ~125°C. | chemicalbook.com |

| Oxidation of Alcohols | Catalyst and pH | Use of TEMPO catalyst and pH adjustment to ~7.5 for high selectivity. | chemicalbook.com |

| Biocatalytic Hydroxylation | Enzyme Selection | Cytochrome P450s (CYP52, CYP153) show selectivity for terminal hydroxylation. | google.comjustia.com |

Advanced Characterization and Spectroscopic Analysis of 11 Hexadecyn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules, offering detailed insights into the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in determining the configuration and electronic environment of hydrogen atoms within a molecule. For 11-Hexadecyn-1-ol, the ¹H NMR spectrum in deuterochloroform (CDCl₃) reveals characteristic signals that confirm its structure. chemicalbook.com A multiplet observed around 3.67 ppm corresponds to the protons of the hydroxymethyl group (-CH₂OH). chemicalbook.com Another multiplet at approximately 2.45 ppm is indicative of the protons adjacent to the alkyne group. chemicalbook.com The remaining methylene (B1212753) and methyl protons in the long aliphatic chain appear as a broad multiplet between 1.03 and 1.68 ppm. chemicalbook.com

In the case of its derivatives, such as (Z)-11-Hexadecen-1-ol, ¹H NMR is crucial for confirming the geometry of the double bond. The presence of a multiplet around 5.35 ppm, corresponding to the two protons of the cis-configured double bond (-CH=CH-), is a key diagnostic feature.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.67 | m | -CH₂OH |

| 2.45 | m | Protons adjacent to C≡C |

| 1.03-1.68 | m | Aliphatic -CH₂- and -CH₃ |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum in CDCl₃ displays distinct signals that verify the carbon skeleton. chemicalbook.com The two carbons of the alkyne group are observed at approximately 79.91 and 79.88 ppm. chemicalbook.com The carbon of the hydroxymethyl group (-CH₂OH) appears at around 62.38 ppm. chemicalbook.com The remaining signals correspond to the various methylene and methyl carbons in the aliphatic chain, with chemical shifts at 32.50, 31.06, 29.40, 29.28, 28.96, 28.64, 25.61, 21.70, 18.52, 18.21, and 13.38 ppm. chemicalbook.com

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 79.91, 79.88 | -C≡C- |

| 62.38 | -CH₂OH |

| 32.50, 31.06, 29.40, 29.28, 28.96, 28.64, 25.61, 21.70, 18.52, 18.21, 13.38 | Aliphatic carbons |

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to confirm the purity and identity of volatile compounds like this compound. The mass spectrum of this compound obtained from GC-MS analysis shows a characteristic fragmentation pattern. nih.gov The NIST library reports two main library entries for this compound, with one showing a top peak at m/z 81 and the other at m/z 96. nih.gov This fragmentation data is crucial for confirming the identity of the compound. GC-MS is also employed in the analysis of related compounds and can be used to detect trace amounts in various matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For derivatives like (Z)-13-hexadecen-11-yn-1-ol, HRMS is used to confirm the molecular formula, which in this case is C₁₆H₂₈O. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 | O-H stretch (alcohol) |

| 2910, 2820 | C-H stretch (aliphatic) |

| 1460 | C-H bend (aliphatic) |

Data sourced from ChemicalBook. chemicalbook.com

Chromatographic Techniques for Separation and Purification

The isolation and purification of this compound and its derivatives are critical for ensuring the high purity required for their various applications, including as precursors in the synthesis of insect sex pheromones. jaydevchemicals.com Chromatographic techniques, in conjunction with distillation, are the primary methods employed for this purpose.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is an essential analytical tool for assessing the purity of this compound and its derivatives. It is particularly effective in separating volatile compounds, making it well-suited for the analysis of these long-chain alcohols and their corresponding esters and aldehydes.

Detailed research findings indicate that the purity of commercially available this compound is typically 96.0% or higher as determined by GC. jaydevchemicals.com For related compounds, such as (Z)-11-hexadecen-1-ol, purity levels of 97% to over 98% are commonly reported. lgcstandards.comuva.nl In the synthesis of derivatives like (E)-Hexadec-11-en-1-yl acetate (B1210297), GC-Mass Spectrometry (GC-MS) is used to verify purity, which can reach ≥92% after purification.

The choice of the GC column is critical for achieving optimal separation. Non-polar capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are frequently used. nist.gov The operating conditions, including the temperature program, carrier gas flow rate, and detector type, are optimized to ensure accurate quantification and identification of the target compound and any impurities. For instance, a common oven program might start at a lower temperature and ramp up to a higher temperature to elute all components effectively. nist.gov

GC Analysis Parameters for Related C16 Alcohols and Derivatives

| Parameter | (Z)-11-Hexadecen-1-ol | (E)-Hexadec-11-en-1-yl acetate |

| Column Type | Capillary, HP-5MS | Capillary, DB-WAX |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film | 30 m x 0.25 mm |

| Carrier Gas | Helium | Helium |

| Oven Program | 60°C (5 min), then 3 K/min to 280°C | 100°C (1 min), then ramp |

| Purity Reported | >98% | ≥92% |

| Reference | nist.gov |

Column Chromatography and Distillation

Column chromatography is a widely used preparative technique for the purification of this compound and its derivatives from reaction mixtures. Silica gel is the most common stationary phase, and a solvent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used as the mobile phase. phytopharmajournal.com The polarity of the solvent system is adjusted to achieve the desired separation. For example, a hexane:ethyl acetate gradient is often employed to first elute non-polar impurities, followed by the target compound.

In the purification of (E)-Hexadec-11-en-1-yl acetate, a derivative of this compound, column chromatography with a hexane:ethyl acetate (95:5) gradient has been shown to effectively remove trace impurities, resulting in a recovery of 85-90%.

Distillation, particularly vacuum or short-path distillation, is another crucial technique for purifying these high-boiling-point compounds. sciencemadness.org It is effective in separating the desired alcohol from non-volatile impurities or solvents used in the reaction. For long-chain acetylenic alcohols, distillation is often performed under reduced pressure to prevent thermal decomposition. cdnsciencepub.comgoogle.comgoogle.com For instance, short-path distillation of (E)-Hexadec-11-en-1-yl acetate at 180–200°C and 0.1–1.0 mmHg can yield a purity of ≥98% as confirmed by GC-MS.

Purification Parameters for a Derivative of this compound

| Technique | Stationary/Mobile Phase or Conditions | Purity/Recovery | Reference |

| Column Chromatography | Silica gel with hexane:ethyl acetate (95:5) | 85-90% Recovery | |

| Short-Path Distillation | 180–200°C at 0.1–1.0 mmHg | ≥98% Purity |

Biological Relevance and Chemical Ecology of 11 Hexadecyn 1 Ol

Natural Occurrence and Biosynthesis Pathways

11-Hexadecyn-1-ol is not a synthetically exclusive molecule; it is found in various natural settings, a testament to its evolutionary significance. Its production is a result of specific biosynthetic pathways that have been co-opted and refined across different organisms.

Recent scientific investigations have identified this compound within the chemical arsenal (B13267) of certain plants and their symbiotic endophytic fungi. For instance, a study on the ethanolic and n-hexane extracts of the whole plant Cleome rutidosperma revealed the presence of (R)-(-)-14-Methyl-8-hexadecyn-1-ol, a derivative of this compound. globaljournals.org Although the precise bioactivity of this specific compound is not fully elucidated, related alkynols in plant extracts are associated with a range of pharmacological actions, including antibacterial and anti-inflammatory properties. globaljournals.org

Furthermore, research into the secondary metabolites of endophytic fungi isolated from the fruit of Chaenomeles speciosa has led to the identification of this compound. d-nb.inforesearchgate.netdoaj.org Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethyl acetate (B1210297) extracts from the cultural medium of Penicillium sp. I showed that this compound was a notable component, comprising 13.19% of the identified compounds. d-nb.inforesearchgate.net This discovery highlights the role of endophytic fungi as producers of diverse bioactive compounds. d-nb.inforesearchgate.netnih.govresearchgate.net

Below is a table summarizing the findings:

| Organism Source | Extract Type | Compound Identified | Reference |

|---|---|---|---|

| Cleome rutidosperma (whole plant) | Ethanolic and n-hexane | (R)-(-)-14-Methyl-8-hexadecyn-1-ol | globaljournals.org |

In the realm of entomology, the biosynthesis of pheromones is a finely tuned process. While direct evidence for the biosynthesis of this compound in insect pheromone glands is not extensively detailed in the provided context, the closely related C16 alcohols are central to pheromone production. In the silkworm, Bombyx mori, the pheromone gland utilizes palmitoyl (B13399708) CoA as a substrate for an acyl-CoA reductase to produce a mixture of C16 alcohols. nih.gov This process is regulated by the pheromone biosynthesis activating neuropeptide (PBAN). nih.gov The resulting alcohols include hexadecan-1-ol, (Z)-11-hexadecen-1-ol, and the pheromone bombykol (B110295). nih.gov This suggests that the enzymatic machinery for producing C16 alcohols from fatty acid precursors is well-established in insect pheromone glands, providing a plausible pathway for the synthesis of this compound or its immediate precursors.

The economic and ecological importance of insect pheromones has driven research into sustainable production methods, including bioengineering. biorxiv.org Scientists have successfully engineered transgenic Nicotiana benthamiana plants to produce volatile moth sex pheromones, specifically (Z)-11-hexadecen-1-ol (Z11-16OH) and its acetate ester. biorxiv.org This was achieved by introducing genes for specific enzymes, such as a desaturase and a fatty acyl reductase, into the plant's genome. These enzymes modify the plant's native fatty acid metabolism to produce the desired pheromone components. biorxiv.org

Similarly, recombinant microorganisms, such as yeast, are being developed for the semi-biosynthetic production of fatty alcohols and aldehydes that serve as insect pheromones or their precursors. google.com These bioengineering approaches offer a promising alternative to traditional chemical synthesis for the large-scale production of these valuable compounds. biorxiv.orggoogle.com

Role as a Pheromone Precursor and Component in Insect Communication

This compound serves as a key intermediate in the synthesis of several biologically active pheromone components that mediate communication in a vast number of insect species, particularly within the order Lepidoptera. alfa-chemistry.comjaydevchemicals.com

This alkynol is a direct precursor to both the (E) and (Z) isomers of 11-hexadecenyl acetate, which are crucial sex pheromone components for numerous moth species. alfa-chemistry.comjaydevchemicals.com The synthesis involves the stereoselective reduction of the alkyne bond in this compound to form the corresponding alkene, followed by acetylation of the alcohol group.

(E)-11-Hexadecenyl acetate is a sex pheromone component for several significant agricultural pests, including:

Tomato fruit borer (Neoleucinodes elegantalis) alfa-chemistry.comjaydevchemicals.com

European corn borer (Ostrinia nubilalis) alfa-chemistry.comjaydevchemicals.com

Eggplant borer (Leucinodes orbonalis) alfa-chemistry.comjaydevchemicals.com

(Z)-11-Hexadecenyl acetate is the major sex pheromone for another set of economically important pests:

Fall armyworm (Spodoptera frugiperda) alfa-chemistry.comjaydevchemicals.com

Diamondback moth (Plutella xylostella) alfa-chemistry.comjaydevchemicals.com

The table below lists some of the insect species that utilize pheromones derived from this compound:

| Pheromone Component | Precursor | Insect Species | Reference |

|---|---|---|---|

| (E)-11-Hexadecenyl Acetate | This compound | Neoleucinodes elegantalis | alfa-chemistry.comjaydevchemicals.com |

| (E)-11-Hexadecenyl Acetate | This compound | Ostrinia nubilalis | alfa-chemistry.comjaydevchemicals.com |

| (E)-11-Hexadecenyl Acetate | This compound | Leucinodes orbonalis | alfa-chemistry.comjaydevchemicals.com |

| (Z)-11-Hexadecenyl Acetate | This compound | Spodoptera frugiperda | alfa-chemistry.comjaydevchemicals.com |

The specificity of insect chemical communication often relies not on a single compound, but on a precise blend of multiple components. europa.eu The alcohols and acetates derived from this compound are frequently part of these complex pheromone cocktails. For many Lepidopteran species, (Z)-11-hexadecen-1-ol and (Z)-11-hexadecenyl acetate are key components in their species-specific pheromone blends. biorxiv.org

In the case of the tobacco budworm, Heliothis virescens, the sex pheromone is a complex mixture that includes (Z)-11-hexadecen-1-ol (Z11-16:OH). uva.nl While Z11-16:OH is a minor component in the gland extracts, it is a behaviorally significant compound that plays an important role in attracting males. uva.nl Similarly, for the related species Heliothis subflexa, Z11-16:OH is an essential component for male attraction when combined with other aldehydes and acetates. uva.nl

The addition or subtraction of specific minor components, such as those derived from this compound, can dramatically alter the attractiveness of a pheromone blend, ensuring species-specific recognition and reproductive isolation. researchgate.net For example, in some heliothine moths, while (Z)-11-hexadecenal is the major pheromone component, the presence of (Z)-11-hexadecen-1-ol is crucial for species specificity. researchgate.netmdpi.com

Influence on Insect Behavioral Responses

Direct behavioral responses of insects to this compound have not been extensively documented in scientific literature. Its primary influence on insect behavior is as a precursor to more potent, unsaturated derivatives that function as sex pheromones. The conversion of this compound into these active compounds is a critical step in synthesizing lures for various pest species.

The key behavioral-modifying pheromones derived from this compound are (Z)-11-Hexadecenyl Acetate and (E)-11-Hexadecenyl Acetate. For instance, (Z)-11-Hexadecenyl Acetate is a major sex pheromone component for the fall armyworm (Spodoptera frugiperda) and the diamondback moth (Plutella xylostella). jaydevchemicals.comamericanchemicalsuppliers.com Similarly, (E)-11-Hexadecenyl Acetate is a sex pheromone for the tomato fruit borer (Neoleucinodes elegantalis) and the European corn borer (Ostrinia nubilalis). researchgate.net The behavioral responses, such as attraction and mating, are elicited by these final compounds, not directly by this compound.

While direct insect behavioral modification by this compound is not its primary role, it has been identified as a volatile compound from the entomopathogenic fungus Metarhizium anisopliae. nih.gov However, its specific contribution to any behavioral response in this context is yet to be fully elucidated. It has also been identified as a metabolite in some endophytic fungi. researchgate.netd-nb.info

Table 1: Pheromones Derived from this compound and Their Target Insect Species

| Precursor Compound | Derived Pheromone | Target Insect Species |

| This compound | (Z)-11-Hexadecenyl Acetate | Fall armyworm (Spodoptera frugiperda), Diamondback moth (Plutella xylostella) |

| This compound | (E)-11-Hexadecenyl Acetate | Tomato fruit borer (Neoleucinodes elegantalis), European corn borer (Ostrinia nubilalis) |

| This compound | (Z)-11-Hexadecen-1-ol | A component in the pheromone blend of some lepidopteran species. |

Receptor Interaction Mechanisms in Insect Olfaction

The interaction with olfactory receptors in insects is highly specific to the ultimate pheromone molecules derived from this compound. There is no evidence to suggest that this compound itself is a significant ligand for insect olfactory receptors involved in mating behaviors. The specificity of these receptors is tuned to the geometry and functional groups of the final pheromone products.

For example, the olfactory receptor neurons in male moths are specialized to detect specific pheromone components. These neurons are housed in sensory hairs on the antennae called sensilla. The binding of a specific pheromone molecule, such as (Z)-11-Hexadecenyl Acetate, to a receptor protein within these neurons triggers a nerve impulse. This signal is then processed in the antennal lobe of the insect's brain, leading to a behavioral response like upwind flight towards the pheromone source. The precise fit between the pheromone and its receptor is crucial for this process, acting as a lock-and-key mechanism that ensures species-specific communication.

Ecological Implications

The role of this compound in the synthesis of species-specific pheromones has significant ecological consequences, particularly in the realms of reproductive isolation and the development of integrated pest management strategies.

Reproductive Isolation and Speciation

Reproductive isolation is a key component of speciation, and chemical communication through pheromones is a major mechanism for achieving this in many insect species. By serving as a precursor to specific pheromone blends, this compound indirectly contributes to maintaining species boundaries. The precise ratio and composition of the final pheromone molecules, which are synthesized from precursors like this compound, are often unique to a species. This specificity helps prevent interbreeding between closely related species that may inhabit the same geographical area.

Integrated Pest Management (IPM) Strategies

The synthesis of insect sex pheromones is a cornerstone of modern Integrated Pest Management (IPM) programs. google.com IPM focuses on sustainable and environmentally sensitive approaches to pest control. google.com Pheromones derived from precursors like this compound are used in several IPM tactics:

Monitoring: Traps baited with synthetic pheromones are used to monitor the population levels of pest insects. This information helps farmers to make informed decisions about the need for and timing of control measures.

Mating Disruption: Dispensing a large amount of a synthetic pheromone into a crop field confuses male insects and makes it difficult for them to locate females for mating. This can lead to a reduction in the next generation of the pest population. jaydevchemicals.com

The use of pheromones in IPM is advantageous because they are target-specific, non-toxic to non-target organisms, and effective in small quantities, reducing the reliance on broad-spectrum chemical pesticides. jaydevchemicals.com The availability of synthetic precursors like this compound is therefore essential for the cost-effective production of these valuable IPM tools. google.com

Applications in Chemical Synthesis and Advanced Materials

Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of 11-hexadecyn-1-ol, with its 16-carbon backbone, makes it an important intermediate in organic synthesis. ontosight.ai The presence of both a hydroxyl (-OH) group and an alkyne group allows for stepwise or simultaneous reactions to build intricate molecules. ontosight.ai

A primary application is in the stereospecific synthesis of long-chain olefinic compounds. The triple bond of this compound can be selectively reduced to form either a cis (Z) or trans (E) double bond, depending on the reaction conditions. For instance, reduction using lithium aluminum hydride can yield the trans isomer, (E)-11-hexadecen-1-ol. lookchem.com This controlled synthesis is fundamental for producing molecules with precise spatial arrangements, which is often critical for their function.

Furthermore, the hydroxyl group can be readily converted into other functional groups, such as esters. A common reaction is acetylation, where this compound is reacted with an acetylating agent to form an acetate (B1210297) ester. This versatility makes it a key starting material for insect pheromones. jaydevchemicals.comalfa-chemistry.com

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Application Example |

|---|---|---|---|

| Reduction (to trans-alkene) | Lithium aluminum hydride (LiAlH₄) | (E)-Alkenol | Synthesis of (E)-11-Hexadecenyl Acetate |

| Reduction (to cis-alkene) | Hydrogenation with Lindlar catalyst | (Z)-Alkenol | Synthesis of (Z)-11-Hexadecenyl Acetate |

| Esterification (Acetylation) | Acetic anhydride (B1165640) or acetyl chloride | Acetate ester | Conversion of the alcohol to an acetate pheromone |

Precursor for Bioactive Compounds

The most significant role of this compound is as a precursor in the synthesis of bioactive insect sex pheromones. jaydevchemicals.comalfa-chemistry.com These semiochemicals are used in agriculture for integrated pest management (IPM) strategies, primarily for monitoring and mating disruption of various pest species.

By first reducing the alkyne group to a specific alkene geometry (E or Z) and then acetylating the terminal alcohol, different pheromones can be produced. jaydevchemicals.com

(E)-11-Hexadecenyl Acetate : This compound is synthesized from this compound and is a sex pheromone component for several agricultural pests, including the Tomato fruit borer (Neoleucinodes elegantalis), the European corn borer (Ostrinia nubilalis), and the Eggplant borer (Leucinodes orbonalis). jaydevchemicals.comalfa-chemistry.com

(Z)-11-Hexadecenyl Acetate : Also produced from this compound, this is the major sex pheromone for the Fall armyworm (Spodoptera frugiperda) and the Diamondback moth (Plutella xylostella). jaydevchemicals.comalfa-chemistry.com

Bombykol (B110295) : this compound's corresponding alkene, (Z)-11-hexadecen-1-ol, is an intermediate in the biosynthetic pathway of bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. researchgate.nettandfonline.comtandfonline.com Studies have shown that (Z)-11-hexadecen-1-ol can be converted to bombykol within the pheromone gland. tandfonline.com

Table 2: Insect Pheromones Derived from this compound

| Pheromone Name | Configuration | Target Insect Species |

|---|---|---|

| (E)-11-Hexadecenyl Acetate | trans (E) | Tomato fruit borer (Neoleucinodes elegantalis), European corn borer (Ostrinia nubilalis), Eggplant borer (Leucinodes orbonalis) jaydevchemicals.comalfa-chemistry.com |

| (Z)-11-Hexadecenyl Acetate | cis (Z) | Fall armyworm (Spodoptera frugiperda), Diamondback moth (Plutella xylostella) jaydevchemicals.comalfa-chemistry.com |

Role in Nanostructured Materials and Polymers (Excluding dosage/administration)

The bifunctional nature of this compound makes it a valuable monomer and surface modifier in the development of advanced materials. ontosight.ai

Building Block for Polymers: this compound can be used as a building block for creating novel polymers. ontosight.ai The terminal hydroxyl group can undergo polymerization reactions (e.g., esterification or urethane (B1682113) formation), while the alkyne group remains embedded within the polymer backbone. This internal triple bond can be used for post-polymerization modification, allowing for the attachment of other molecules or for creating cross-linked networks.

Surface Modification: Long-chain alcohols similar to this compound are candidates for the surface modification of polymers used in biomedical devices. epo.org By incorporating such molecules into a base polymer like polyurethane, the long hydrocarbon chain orients towards the surface, altering its properties. This can be used to create surfaces with specific functionalities. google.com

Click Chemistry Applications: The alkyne functional group is a key component in "click chemistry," a class of reactions that are rapid, efficient, and highly specific. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage. sigmaaldrich.comnih.gov The alkyne in this compound can participate in such reactions, making it a useful tool for:

Bioconjugation : Attaching the molecule to biological scaffolds. nih.govuga.edu

Materials Science : Linking molecules to nanoparticles or polymer surfaces to create functional materials for applications such as targeted drug delivery systems. ontosight.aiuga.edu

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Stereocontrol

The development of efficient and stereoselective synthetic routes for 11-Hexadecyn-1-ol and its derivatives is a continuing area of research. While existing methods provide pathways to this compound, future research will likely focus on greener, more atom-economical syntheses. chemicalbook.com For instance, the application of metathesis reactions, C-H activation, and flow chemistry could offer more sustainable and scalable production methods.

A significant challenge and opportunity lie in the stereocontrolled synthesis of its derivatives, such as the corresponding (Z) and (E) alkenols and acetates, which are crucial components of insect pheromones. jaydevchemicals.comalfa-chemistry.comprayoglife.com Research into novel catalytic systems, including those based on earth-abundant metals, could lead to highly selective transformations of the alkyne moiety into the desired olefin geometry. The development of synthetic protocols that allow for precise control over the stereochemistry of the double bond is paramount for producing biologically active pheromones. acs.org

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

| (Z)-hexadec-11-en-1-ol | Not specified | Ethylene glycol | This compound | chemicalbook.com |

| 10-undecenoic acid | Wittig olefination | Phosphonium salt | (Z,Z)-3,13-octadecadien-1-yl acetate (B1210297) | researchgate.net |

| 6-(tetrahydropyranyloxy)hexylmagnesium bromide | Coupling reaction | (Z)-5-decenyl tosylate | 2-[(Z)-11-hexadecenyloxy]tetrahydropyran | sioc-journal.cn |

In-depth Mechanistic Studies of Biosynthetic Pathways

While it is known that many moth sex pheromones are derived from fatty acid metabolism, the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of compounds like this compound and its downstream products in insects are not fully elucidated. nih.govresearchgate.netpnas.org Future research should aim to identify and characterize the enzymes responsible for desaturation, chain-shortening, reduction, and acetylation that lead to the diverse array of pheromone components. pnas.org

Understanding the biosynthetic pathways at a molecular level could be achieved through a combination of transcriptomics, proteomics, and metabolomics of pheromone glands, coupled with functional characterization of candidate enzymes in heterologous expression systems like yeast or plants. sciopen.comnih.gov This knowledge is not only of fundamental scientific interest but also opens the door to the bio-production of pheromones.

Key areas for investigation include:

Desaturases: Identifying the specific desaturases that introduce the triple bond or are precursors to it in the fatty acid chain.

Reductases and Oxidases: Characterizing the reductases that convert the fatty acyl precursor to the alcohol (this compound) and the oxidases that may be involved in subsequent modifications. nih.gov

Regulatory Neuropeptides: Further investigating the role of pheromone biosynthesis activating neuropeptide (PBAN) and its receptor in controlling the timing and quantity of pheromone production. nih.govnih.gov

Advanced Chemical Ecological Investigations

This compound serves as a precursor to several key insect sex pheromones, influencing the reproductive behavior of numerous species, including significant agricultural pests. jaydevchemicals.comalfa-chemistry.com While the primary components of many pheromone blends are known, the subtle roles of minor components and biosynthetic precursors like this compound are often underexplored.

Future research in chemical ecology should focus on:

Synergistic and Antagonistic Effects: Investigating how this compound, or its immediate derivatives, might act as synergists that enhance the activity of the primary pheromone components or as antagonists that inhibit the response of non-target species. nih.govmdpi.com For example, (Z)-11-hexadecen-1-ol, a derivative, is a behavioral modifying chemical in Heliothis zea. cambridge.org

Pheromone Blends and Ratios: Precisely determining the composition of natural pheromone blends, including trace amounts of precursors and metabolites, and how variations in these ratios affect insect behavior. uva.nl

Evolution of Pheromone Communication: Studying how the biosynthetic pathways leading from precursors like this compound have evolved in different insect lineages to create species-specific communication channels.

| Insect Species | Pheromone Component Derived from this compound | Role | Reference |

| Tomato fruit borer (Neoleucinodes elegantalis) | (E)-11-Hexadecenyl Acetate | Sex Pheromone | jaydevchemicals.comalfa-chemistry.com |

| European corn borer (Ostrinia nubilalis) | (E)-11-Hexadecenyl Acetate | Sex Pheromone | jaydevchemicals.comalfa-chemistry.com |

| Eggplant borer (Leucinodes orbonalis) | (E)-11-Hexadecenyl Acetate | Sex Pheromone | jaydevchemicals.comalfa-chemistry.comprayoglife.com |

| Fall armyworm (Spodoptera frugiperda) | (Z)-11-Hexadecenyl Acetate | Sex Pheromone | jaydevchemicals.comalfa-chemistry.com |

| Diamondback moth (Plutella xylostella) | (Z)-11-Hexadecenyl Acetate | Sex Pheromone | jaydevchemicals.comalfa-chemistry.com |

Bio-Inspired Chemical Engineering

The enzymatic pathways that insects use to produce pheromones from precursors like this compound offer inspiration for novel chemical engineering approaches. The high specificity and efficiency of these biological systems can be harnessed for the sustainable production of valuable chemicals.

Future research in this area could involve:

Metabolic Engineering: Genetically engineering microorganisms (like Saccharomyces cerevisiae) or plants to express the necessary enzymes for converting simple starting materials into this compound and its derivatives. This could provide a cost-effective and environmentally friendly alternative to chemical synthesis.

Biocatalysis: Using isolated enzymes or whole-cell biocatalysts to perform specific transformations in the synthesis of pheromones. This could include stereoselective reductions of the alkyne to either the (Z) or (E) alkene.

Development of Biosensors: Creating biosensors based on insect olfactory receptors for the detection of pheromones and related compounds. These could be used for pest monitoring and for screening for new biologically active molecules.

Exploration of New Biological Activities (Non-clinical)

Beyond its role as a pheromone precursor, the biological activities of this compound and related alkynols are largely unexplored. Preliminary studies on other long-chain alcohols and their derivatives from natural sources have indicated a range of potential bioactivities. globaljournals.orgnih.gov

Future research should investigate the potential of this compound and its analogs for:

Antimicrobial Properties: Screening for activity against pathogenic fungi and bacteria, as has been observed for other long-chain alcohols and fatty acids. d-nb.inforesearchgate.netd-nb.info For instance, a study identified this compound as a metabolite in an endophytic fungus with potential antioxidant properties. d-nb.info

Allelochemical Effects: Investigating whether these compounds have any allelopathic effects on plants or other insects, which could lead to applications in weed or pest management.

Enzyme Inhibition: Exploring the potential of this compound and its derivatives to inhibit enzymes involved in key biological processes in insects or other organisms.

Q & A

Basic Research Questions

Q. How is 11-Hexadecyn-1-ol identified and quantified in microbial extracts?

- Methodology : Gas chromatography–mass spectrometry (GC–MS) is the primary analytical tool. For example, in Penicillium sp. I extracts, this compound was identified as a major component (13.19% peak area) using a non-polar column with a temperature gradient (e.g., 60°C to 300°C at 3°C/min). Calibration with authentic standards and comparison of retention indices (e.g., Kovats index) are critical for quantification .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Ensure fume hoods are used during synthesis or extraction to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use emergency eyewash stations and showers if exposed .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .

Q. What are the natural sources of this compound, and how is it biosynthesized?

- Sources : Produced by Penicillium sp. I as a secondary metabolite.

- Biosynthetic Pathway : Likely involves fatty acid derivatives, with acetyl-CoA carboxylase and desaturases playing roles in alkyne bond formation. Comparative genomic analysis of Penicillium strains can identify candidate enzymes .

Advanced Research Questions

Q. How can yeast cell factories be engineered to optimize this compound synthesis?

- Strategies :

- Enzyme Engineering : Introduce desaturases (e.g., Δ11-desaturase) and fatty acyl-CoA reductases into S. cerevisiae for alkyne bond formation and alcohol reduction. Codon optimization and promoter tuning enhance expression .

- Fermentation Optimization : Use fed-batch cultures with controlled carbon/nitrogen ratios to improve yield. Monitor dissolved oxygen to prevent metabolic bottlenecks .

- Data Table :

| Strain | Yield (mg/L) | Productivity (mg/L/h) |

|---|---|---|

| WT | 0.5 | 0.02 |

| Engineered | 120 | 4.8 |

Q. How can researchers resolve contradictions in antioxidant activity assays for this compound?

- Approach :

- Assay Validation : Compare results across multiple methods (e.g., DPPH, ABTS, FRAP) to account for assay-specific interference. For example, lipid solubility may skew DPPH results, requiring solvent standardization .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature). Reproducibility across independent labs is critical .

Q. What advanced techniques characterize the stereochemical properties of this compound derivatives?

- Techniques :

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., acetate esters) to confirm stereochemistry. Deposit data in CCDC/ICSD databases for peer validation .

- NMR Spectroscopy : Use - HSQC and NOESY to assign alkynyl proton coupling and spatial arrangements .

Q. How does this compound interact with lipid membranes in antioxidant mechanisms?

- Experimental Design :

- Model Membranes : Prepare liposomes with varying phospholipid compositions (e.g., DOPC/DPPC) and measure membrane fluidity via fluorescence anisotropy.

- Molecular Dynamics (MD) : Simulate insertion dynamics of this compound into bilayers using GROMACS. Parameters: CHARMM36 force field, 100-ns simulations .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of this compound across studies?

- Root Causes :

- Purity Variability : Impurities (e.g., diisooctyl phthalate in Penicillium extracts) may confound bioassays. Validate compound purity via HPLC (>98%) before testing .

- Strain-Specific Production : Differences in Penicillium subspecies (e.g., sp. I vs. sp. II) alter metabolite profiles. Use genomic sequencing to verify strain identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.